
(3,3-Difluorocycloheptyl)methanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluorocycloheptyl)methanamine Hydrochloride is a research chemical compound with the molecular formula C8H15NF2·HCl and a molecular weight of 163.21 + 36.46. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
The synthesis of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves several steps. One common method includes the fluorination of cycloheptane derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
(3,3-Difluorocycloheptyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides, leading to the formation of azides or substituted amines.
科学研究应用
(3,3-Difluorocycloheptyl)methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Research involving this compound includes the development of potential pharmaceuticals and the study of drug interactions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
(3,3-Difluorocycloheptyl)methanamine Hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methanamine Hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cycloheptyl ring.
(3,3-Difluorocyclobutyl)methanamine Hydrochloride: Another similar compound with a cyclobutyl ring, used in similar research contexts.
(3,3-Difluorocyclohexyl)methanamine Hydrochloride: This compound features a cyclohexyl ring and is used in comparable research applications.
The uniqueness of this compound lies in its specific ring size and fluorination pattern, which can influence its reactivity and interactions in various chemical and biological systems.
属性
分子式 |
C8H16ClF2N |
|---|---|
分子量 |
199.67 g/mol |
IUPAC 名称 |
(3,3-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)4-2-1-3-7(5-8)6-11;/h7H,1-6,11H2;1H |
InChI 键 |
KWSVVHQPQIRYOL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC(C1)CN)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


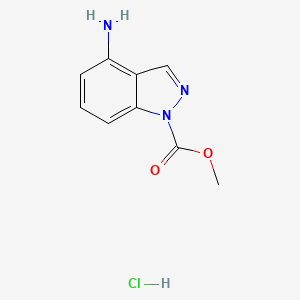

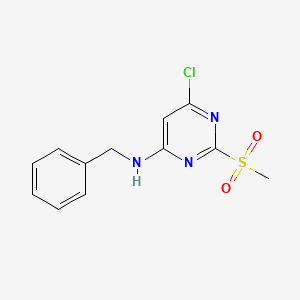
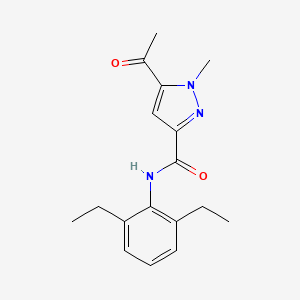
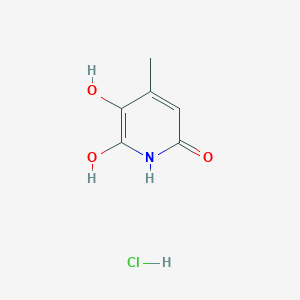

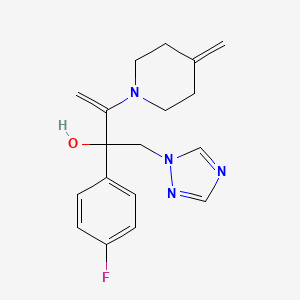
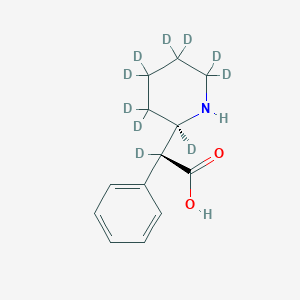

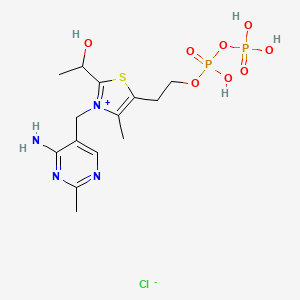
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)
